Flu-6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[4-amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-6(2)10(17)16-7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKLWQRDMOSOGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588326 |

Source

|

| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39235-51-3 |

Source

|

| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Metabolic Fate of Flutamide: A Technical Guide to its Derivatives

While the specific entity "Flu-6" is not a widely recognized metabolite of the antiandrogen drug Flutamide (B1673489) in publicly available scientific literature, this guide provides a comprehensive technical overview of the known metabolic pathways of Flutamide, its key metabolites, their mechanisms of action, and the experimental approaches used in their study. It is plausible that "this compound" may represent a less common nomenclature for a known derivative or a novel metabolite not yet extensively documented.

Flutamide, a nonsteroidal antiandrogen agent, is primarily used in the treatment of prostate cancer.[1] Its therapeutic action is largely attributed to its active metabolite, 2-hydroxyflutamide. The parent drug undergoes extensive first-pass metabolism in the liver, leading to the formation of several derivatives. The production of these metabolites involves enzymes such as NADPH: cytochrome P450 reductase (CPR).[1]

Core Concepts in Flutamide Metabolism

Flutamide's biotransformation is a complex process primarily occurring in the liver. The key metabolic reactions include hydroxylation and hydrolysis, mediated by cytochrome P450 (CYP) enzymes and carboxylesterases.

Key Metabolites and Their Significance

The metabolism of Flutamide gives rise to several key compounds, each with distinct biological properties:

-

2-Hydroxyflutamide (OH-Flutamide): This is the principal active metabolite of Flutamide and is a more potent antiandrogen than the parent compound.[2][3] It competitively binds to the androgen receptor, inhibiting the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[4]

-

4-Nitro-3-(trifluoromethyl)phenylamine (FLU-1): This metabolite is formed through the hydrolysis of Flutamide.[5] While less potent as an antiandrogen, FLU-1 is of toxicological interest as it can be further metabolized to reactive intermediates that may contribute to the hepatotoxicity sometimes associated with Flutamide therapy.[6]

-

2-Amino-5-nitro-4-(trifluoromethyl)phenol (FLU-3): This is another significant metabolite found in urine.[5]

Quantitative Data on Flutamide and its Metabolites

The pharmacokinetic properties of Flutamide and its primary active metabolite, 2-hydroxyflutamide, have been characterized in various studies.

| Parameter | Flutamide | 2-Hydroxyflutamide | Reference |

| Half-Life | Approximately 6 hours | Approximately 6 hours | [7][8] |

| Time to Peak Plasma Concentration | ~6 hours | ~2 hours | [7][8] |

| Protein Binding | 94-96% | 92-94% | [7][8] |

| Primary Route of Excretion | Urine | Urine | [7][8] |

Experimental Protocols

The study of Flutamide metabolism relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways and the enzymes responsible for the biotransformation of Flutamide.

-

Methodology:

-

Incubation: Flutamide is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1]

-

Cofactors: The incubation mixture is supplemented with necessary cofactors for enzymatic activity, such as NADPH.

-

Analysis: Following incubation, the mixture is analyzed using techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to separate and identify the parent drug and its metabolites.[1]

-

Enzyme Identification: To pinpoint the specific CYP enzymes involved, recombinant human CYP isoforms (e.g., CYP1A2, CYP3A4) are used in separate incubation experiments.[2][5]

-

Determination of Pharmacokinetic Parameters

-

Objective: To quantify the absorption, distribution, metabolism, and excretion (ADME) of Flutamide and its metabolites in vivo.

-

Methodology:

-

Drug Administration: A known dose of Flutamide is administered to human volunteers or animal models.[8]

-

Sample Collection: Blood and urine samples are collected at various time points after administration.[1][8]

-

Sample Processing: Plasma is separated from blood samples, and both plasma and urine are processed to extract the drug and its metabolites.

-

Quantification: The concentrations of Flutamide and its metabolites in the processed samples are determined using a validated analytical method, typically HPLC-MS/MS.

-

Pharmacokinetic Modeling: The concentration-time data are then used to calculate key pharmacokinetic parameters such as half-life, peak plasma concentration, and clearance.

-

Visualizing the Metabolic Landscape

The following diagrams illustrate the key metabolic pathways of Flutamide and a typical experimental workflow for its analysis.

References

- 1. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacology and pharmacokinetics of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and hepatic toxicity of flutamide in cytochrome P450 1A2 knockout SV129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reference.medscape.com [reference.medscape.com]

- 8. aapharma.ca [aapharma.ca]

An In-depth Technical Guide to the Core Principles of Fluo-Series Calcium Detection

Introduction to Fluorescent Calcium Indicators

The precise measurement of intracellular calcium (Ca²⁺) concentrations is critical for understanding a vast array of cellular processes, including signal transduction, gene expression, muscle contraction, and neurotransmission. Fluorescent calcium indicators are powerful tools that enable the visualization and quantification of these dynamic changes in Ca²⁺ levels with high spatial and temporal resolution. The Fluo-series of indicators, including the widely used Fluo-3, Fluo-4, and their successors, are based on a fluorescein (B123965) core and exhibit a substantial increase in fluorescence intensity upon binding to Ca²⁺.

The Core Principle of Fluo-Dye Calcium Detection

The fundamental principle behind the Fluo-series of calcium indicators lies in their ability to chelate Ca²⁺ ions, which in turn modulates their fluorescent properties. These indicators are synthetically engineered molecules that combine a Ca²⁺-binding moiety with a fluorophore.

Mechanism of Action

In their Ca²⁺-free state, the Fluo-dyes are essentially non-fluorescent. This is due to a process called photoinduced electron transfer (PeT) from the calcium chelator part of the molecule to the fluorophore, which quenches the fluorescence. Upon binding to Ca²⁺, a conformational change in the molecule inhibits this PeT process. This inhibition leads to a dramatic increase in the fluorescence quantum yield, resulting in a bright fluorescent signal. The intensity of this signal is directly proportional to the concentration of free Ca²⁺ in the vicinity of the indicator.

For intracellular applications, Fluo-dyes are typically used in their acetoxymethyl (AM) ester form. The AM ester modification renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic and active form of the dye within the cytoplasm. This active form can then bind to intracellular Ca²⁺.

The Fluo-6 Family of Calcium Indicators: A Technical Guide to the Mechanism of Fluorescence Change

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism behind the fluorescence changes observed in the Fluo-6 family of calcium indicators. Given the limited direct experimental data on Fluo-6, this document leverages the extensive research on its close chemical relatives, Fluo-3, Fluo-4, and Fluo-8, to provide a comprehensive understanding of its function. The Fluo series of dyes are widely utilized for the sensitive detection of intracellular calcium (Ca²⁺) fluxes, a critical component of numerous cellular signaling pathways.

Core Mechanism of Fluorescence Change

The Fluo series of indicators are based on a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator core conjugated to a fluorescein-like fluorophore. In the absence of calcium, the fluorescence of the indicator is largely quenched. The mechanism for this quenched state is photoinduced electron transfer (PeT), where the electron-rich BAPTA moiety donates an electron to the excited fluorophore, causing it to return to the ground state non-radiatively.

Upon binding of Ca²⁺ ions to the BAPTA chelator, a significant conformational change occurs. This change in the molecule's three-dimensional structure inhibits the PeT process. As a result, the fluorophore, when excited, returns to its ground state via the emission of a photon, leading to a dramatic increase in fluorescence intensity. This fluorescence enhancement can be up to 100-fold or more upon calcium saturation.[1][2][3]

The general mechanism can be visualized as follows:

Quantitative Data for the Fluo Series of Indicators

The following table summarizes key quantitative parameters for Fluo-3, Fluo-4, and Fluo-8. These values provide a reference range for the expected performance of Fluo-6.

| Parameter | Fluo-3 | Fluo-4 | Fluo-8 | Calbryte-520 (for comparison) |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM[4] | ~345 nM[2] | ~389 nM[4] | ~1200 nM[2] |

| Maximum Excitation Wavelength (λex) | ~506 nm[4] | ~494 nm[2] | ~494 nm[4] | Not specified |

| Maximum Emission Wavelength (λem) | ~526 nm[4] | ~516 nm[4] | ~517 nm[4] | Not specified |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~100-fold[2] | ~100-fold[2] | ~200-fold[2] | ~300-fold[2] |

| Quantum Yield (Φ) of Ca²⁺-saturated form | ~0.14[2] | Not specified | Not specified | Not specified |

Experimental Protocols

The following is a generalized protocol for loading cells with Fluo-series AM esters for calcium imaging. Optimization is often required for specific cell types and experimental conditions.

Materials

-

Fluo-series acetoxymethyl (AM) ester (e.g., Fluo-4 AM)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution)[5]

-

Probenecid (B1678239) (optional, to prevent dye extrusion)[3]

Stock Solution Preparation

-

Prepare a 1-5 mM stock solution of the Fluo-series AM ester in anhydrous DMSO.

-

To aid in the dispersion of the AM ester in aqueous loading buffer, a 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared.[3]

Cell Loading Protocol

-

Prepare Loading Buffer: Dilute the Fluo-series AM ester stock solution into the physiological buffer to a final concentration of 1-5 µM. For improved dye loading, an equal volume of 20% Pluronic F-127 in DMSO can be mixed with the AM ester stock before dilution.[3] If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[3]

-

Cell Incubation: Remove the cell culture medium and wash the cells with the physiological buffer. Add the loading buffer to the cells and incubate for 15-60 minutes at 20-37°C. The optimal loading time and temperature should be determined empirically for each cell type.[3] Lower temperatures may reduce compartmentalization of the dye into organelles.

-

De-esterification: After incubation with the AM ester, it is often beneficial to allow additional time (e.g., 30 minutes) at room temperature in fresh buffer to ensure complete de-esterification of the dye by intracellular esterases. This traps the active, calcium-sensitive form of the indicator inside the cells.

-

Imaging: Wash the cells with the physiological buffer to remove any extracellular dye. The cells are now ready for fluorescence imaging. Excite the cells near the excitation maximum of the dye (e.g., ~490 nm) and collect the emitted fluorescence (e.g., ~515 nm).[6]

Data Analysis

Changes in intracellular calcium concentration are typically represented as a change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀. This ratiometric approach helps to normalize for variations in dye loading and cell thickness.

Conclusion

The Fluo-6 family of calcium indicators are powerful tools for investigating cellular signaling. Their mechanism of fluorescence change, based on the inhibition of photoinduced electron transfer upon calcium binding, results in a significant and readily detectable increase in fluorescence. While specific quantitative data for Fluo-6 is not widely published, the well-characterized properties of its analogs, Fluo-3, Fluo-4, and Fluo-8, provide a strong foundation for its application in calcium imaging experiments. The experimental protocols outlined in this guide offer a starting point for the successful use of these indicators in a research setting.

References

- 1. Calcium imaging - Wikipedia [en.wikipedia.org]

- 2. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. resources.biomol.com [resources.biomol.com]

- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

The Dual Role of Interleukin-6 in Influenza A Virus Pathogenesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central, yet complex, role in the host response to Influenza A Virus (IAV) infection. Its induction is a critical component of the innate immune response, contributing to viral clearance. However, excessive or dysregulated IL-6 production is a key driver of the "cytokine storm" associated with severe influenza, leading to acute respiratory distress syndrome (ARDS) and increased morbidity and mortality. This technical guide provides an in-depth overview of the discovery and development of our understanding of IL-6's function in influenza, focusing on its signaling pathways, the experimental methodologies used to elucidate its role, and the quantitative data from key studies.

IL-6 Induction and Signaling Pathways in IAV Infection

Upon IAV infection, host pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), recognize viral components.[1][2] This recognition triggers downstream signaling cascades that lead to the activation of transcription factors, primarily NF-κB, which in turn induces the transcription and secretion of IL-6 by innate immune cells like macrophages and dendritic cells, as well as by epithelial cells.[1]

IL-6 exerts its effects through two primary signaling pathways: classic signaling and trans-signaling.

-

Classic Signaling: This pathway is initiated by the binding of IL-6 to the membrane-bound IL-6 receptor (IL-6R). This complex then associates with the signal-transducing protein gp130, leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3.[1][3] Classic signaling is generally associated with the anti-inflammatory and regenerative functions of IL-6.[4]

-

Trans-Signaling: This pathway involves a soluble form of the IL-6R (sIL-6R). The IL-6/sIL-6R complex can bind to gp130 on cells that do not express the membrane-bound IL-6R, thereby expanding the range of cells responsive to IL-6.[1][4] IL-6 trans-signaling is predominantly pro-inflammatory and is heavily implicated in the cytokine storm observed in severe influenza.[4]

Both classic and trans-signaling pathways activate downstream cascades, including the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways, which regulate a wide array of cellular responses such as inflammation, proliferation, and differentiation.[1][5]

Signaling Pathway Diagram

Experimental Methodologies for Studying IL-6 in Influenza

The role of IL-6 in influenza has been investigated using a variety of in vitro and in vivo experimental models.

Key Experimental Protocols

1. In Vitro Virus Infection and Cytokine Quantification:

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for the propagation of influenza virus stocks. Human lung adenocarcinoma epithelial cells (A549) and primary human bronchial epithelial cells are used to model infection in the respiratory tract.

-

Infection Protocol: Cells are seeded and grown to confluence. The cell monolayer is then washed with phosphate-buffered saline (PBS) and infected with IAV at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, the inoculum is removed, and cells are maintained in serum-free media.

-

Cytokine Measurement: Supernatants are collected at various time points post-infection. IL-6 levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

2. In Vivo Mouse Models of Influenza Infection:

-

Animal Strains: C57BL/6 mice are a common wild-type background. Genetically modified mice, such as Il6 knockout (Il6-/-) and cell-specific Il6ra deficient mice, are crucial for dissecting the specific roles of IL-6 signaling in different cell types.[6]

-

Infection Protocol: Mice are anesthetized and intranasally inoculated with a defined dose of IAV (e.g., 1 x 106 egg infectious dose (EID50)).[7] Body weight and survival are monitored daily.

-

Analysis: At specified time points, bronchoalveolar lavage (BAL) fluid is collected to measure viral titers (by plaque assay or TCID50) and inflammatory cell influx (by flow cytometry). Lungs are harvested for histopathological analysis and to measure cytokine and chemokine levels.

3. Gene Knockdown using siRNA:

-

Methodology: To study the role of specific signaling proteins, such as STAT3, in IL-6-mediated effects, small interfering RNA (siRNA) can be used to silence gene expression in cultured cells (e.g., C2C12 myotubes).[3]

-

Protocol: Cells are transfected with siRNA targeting the gene of interest or a non-targeting control siRNA using a lipid-based transfection reagent. After 24-48 hours, cells are treated with IL-6, and downstream effects (e.g., protein phosphorylation, gene expression) are assessed by Western blotting or RT-qPCR.

Experimental Workflow Diagram

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on IL-6 in influenza.

Table 1: In Vivo Effects of IL-6 Deficiency on IAV Infection

| Parameter | Wild-Type Mice | IL-6-/- Mice | Reference |

| Viral Clearance | Delayed | Significantly Delayed | [6] |

| Morbidity (Weight Loss) | Severe | More Severe | [6] |

| Antibody Response | Robust | Reduced | [6] |

| T Follicular Helper (Tfh) Cells | Normal Generation | Impaired Generation | [6] |

| Innate Pro-inflammatory Cytokines (in lung) | Elevated | Unaffected | [6] |

Table 2: IL-6 and Muscle Wasting in Influenza

| Experimental Condition | Myotube Diameter | Key Finding | Reference |

| Control C2C12 Myotubes | Baseline | - | [3] |

| IL-6 Treatment | Decreased | IL-6 induces muscle wasting. | [3] |

| STAT3 siRNA Knockdown + IL-6 | No significant decrease | IL-6-induced muscle wasting is STAT3-dependent. | [3] |

| Anti-IL-6 Antibody + IL-6 | No significant decrease | Blocking IL-6 prevents muscle wasting. | [3] |

Conclusion and Future Directions

The discovery and continued investigation of Interleukin-6's role in influenza have revealed a complex cytokine with both beneficial and detrimental effects. While essential for orchestrating an effective adaptive immune response, particularly the generation of Tfh cells and protective antibodies, its overproduction contributes significantly to the immunopathology of severe disease.[6] The pro-inflammatory effects appear to be largely mediated by the trans-signaling pathway, making the soluble IL-6 receptor a prime therapeutic target.

Future research should focus on:

-

Dissecting the specific contributions of classic versus trans-signaling in different stages of IAV infection and in different cell types.

-

Developing targeted therapeutics that can selectively inhibit IL-6 trans-signaling while preserving the beneficial aspects of classic signaling.

-

Identifying the precise molecular mechanisms that lead to the dysregulation of IL-6 production in severe influenza cases.

A deeper understanding of the nuances of IL-6 signaling will be critical for the development of novel host-directed therapies to manage severe influenza and mitigate the impact of future pandemics.

References

- 1. Innate immune role of IL-6 in influenza a virus pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scienceunderthesurface.wordpress.com [scienceunderthesurface.wordpress.com]

- 4. Soluble interleukin-6 receptor is elevated during influenza A virus infection and mediates the IL-6 and IL-32 inflammatory cytokine burst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IL-6 mediates defense against influenza virus by promoting protective antibody responses but not innate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. delta-flu.fli.de [delta-flu.fli.de]

Fluo-4: A Technical Guide to its Spectral Properties and Application in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Fluo-4 (B1262720), a widely used green fluorescent indicator for intracellular calcium. The document details experimental protocols for its application in cellular imaging and explores its role within the broader context of calcium signaling pathways.

Core Spectral Properties of Fluo-4

Fluo-4 is a high-affinity calcium indicator that exhibits a substantial increase in fluorescence intensity upon binding to Ca2+. A structural analog of Fluo-3, the substitution of two chlorine atoms with fluorine atoms in Fluo-4 results in a blue-shifted absorption spectrum, making it more efficiently excited by the 488 nm argon-ion laser line commonly used in flow cytometry and confocal microscopy.[1][2][3] This enhanced excitability at 488 nm leads to brighter fluorescence signals compared to its predecessor.[2][3] Upon binding to calcium, Fluo-4 can exhibit a fluorescence intensity increase of over 100-fold.[4]

The key spectral and photophysical properties of Fluo-4 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (Ca2+-bound) | ~494-495 nm | [1][4][5] |

| Emission Maximum (Ca2+-bound) | ~516-528 nm | [1][4][5][6] |

| Molar Extinction Coefficient (ε) | ~82,000 cm-1M-1 | [1][6] |

| Quantum Yield (Φ) | ~0.16 | [1] |

| Dissociation Constant (Kd for Ca2+) | ~335-345 nM | [2][4] |

Experimental Protocols for Intracellular Calcium Imaging with Fluo-4 AM

The most common method for introducing Fluo-4 into live cells is through its acetoxymethyl (AM) ester form, Fluo-4 AM. This membrane-permeant version of the dye can be loaded into cells, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fluo-4 in the cytoplasm.[7]

I. Reagent Preparation

-

Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][7] Store the stock solution at -20°C, protected from light and moisture.[4]

-

Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM in aqueous media, facilitating more uniform cell loading.[8][9]

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or another physiological buffer with a pH between 7.2 and 7.4.[8][10] For some cell types, an anion transport inhibitor like probenecid (B1678239) can be added to the loading buffer to improve dye retention.[10][11]

II. Cell Loading Procedure

The optimal loading conditions can vary depending on the cell type and experimental setup. The following is a general protocol that should be optimized for specific applications.[8][10]

-

Cell Preparation: Culture cells to the desired confluence (typically 80-100%) on a suitable imaging vessel (e.g., coverslips, 96-well plates).[10]

-

Prepare Loading Solution:

-

Warm the required volume of loading buffer to room temperature or 37°C.

-

Add Pluronic F-127 stock solution to the loading buffer to a final concentration of 0.02-0.04%.[8][12]

-

Add the Fluo-4 AM stock solution to the loading buffer to a final concentration of 1-5 µM.[7][13] Vortex briefly to ensure proper mixing.[8] The final loading solution should be used within 1-2 hours of preparation.[8][10]

-

-

Cell Loading:

-

Remove the cell culture medium.

-

Wash the cells once with the loading buffer (without the dye).[10][11]

-

Add the Fluo-4 AM loading solution to the cells.

-

Incubate the cells for 15-60 minutes at 37°C or room temperature, protected from light.[7][10][11][13] The optimal incubation time and temperature need to be determined empirically.

-

-

De-esterification and Washing:

-

Remove the loading solution.

-

Wash the cells 1-2 times with fresh, warm loading buffer (without the dye) to remove any extracellular Fluo-4 AM.[11][13]

-

Incubate the cells for an additional 20-30 minutes in fresh buffer to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.[12]

-

-

Imaging: The cells are now loaded with Fluo-4 and are ready for calcium imaging experiments. Excite the cells near 494 nm and collect the emission around 516 nm.[6]

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the key steps in preparing reagents, loading Fluo-4 AM into cells, and subsequent fluorescence imaging.

Caption: A diagram showing a simplified overview of a common calcium signaling cascade leading to an increase in intracellular calcium and subsequent cellular responses.

The Role of Fluo-4 in Elucidating Calcium Signaling

Calcium ions (Ca2+) are ubiquitous second messengers that play a critical role in regulating a vast array of cellular processes, including gene expression, proliferation, muscle contraction, and neurotransmitter release.[14] Cells maintain a steep electrochemical gradient of Ca2+ across the plasma membrane and the membranes of intracellular organelles like the endoplasmic reticulum (ER).[15][16]

Upon stimulation by various extracellular signals such as hormones, neurotransmitters, or growth factors, intracellular Ca2+ levels can rise rapidly.[14][17] A common pathway for this increase involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][18] IP3 then binds to its receptors on the ER, triggering the release of stored Ca2+ into the cytosol.[16][17][18] Calcium can also enter the cell from the extracellular space through various ion channels.[14][16]

Fluo-4 is an invaluable tool for researchers studying these dynamic changes in intracellular calcium concentration. By loading cells with Fluo-4, the transient increases in cytosolic Ca2+ can be visualized and quantified as changes in fluorescence intensity. This allows for the real-time monitoring of calcium signaling events in response to specific stimuli, providing insights into the mechanisms of signal transduction and cellular function.

References

- 1. Fluo-4 AM | AAT Bioquest [aatbio.com]

- 2. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. Spectrum [Fluo-4] | AAT Bioquest [aatbio.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Electrophysiology | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. hellobio.com [hellobio.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Calcium Imaging in mDA neurons [protocols.io]

- 14. cusabio.com [cusabio.com]

- 15. Calcium signaling - Wikipedia [en.wikipedia.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

Technical Guide: Chemical Structure and Synthesis of Flu-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

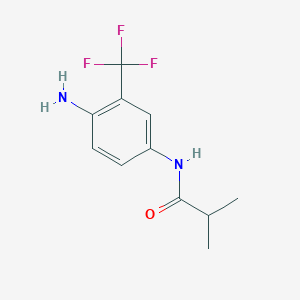

The chemical structure of Flu-6 is characterized by a 4-aminophenyl ring substituted with a trifluoromethyl group at the 3-position, linked via an amide bond to an isobutyryl group.

Chemical Structure of this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |

| Common Name | This compound | |

| CAS Number | 39235-51-3 | |

| Molecular Formula | C₁₁H₁₃F₃N₂O | [1][2] |

| Molecular Weight | 246.23 g/mol | [1][2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data | Reference |

| ¹H NMR | Data not publicly available. | |

| ¹³C NMR | A ¹³C NMR spectrum is available in a spectral database. | [3] |

| IR Spectrum | Data not publicly available. | |

| Mass Spectrum | Data not publicly available. |

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached via a two-step process starting from the commercially available precursor, 4-nitro-3-(trifluoromethyl)aniline (B27955). The first step involves the synthesis of Flutamide, which is then followed by the selective reduction of the nitro group to an amine to yield this compound.

Synthetic Pathway Overview

Caption: Proposed two-step synthesis of this compound from 4-nitro-3-(trifluoromethyl)aniline.

Experimental Protocols

Step 1: Synthesis of Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)

This procedure is adapted from standard acylation methods for anilines.

Materials:

-

4-Nitro-3-(trifluoromethyl)aniline

-

Isobutyryl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the solution.

-

Slowly add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes/ethyl acetate) to yield pure Flutamide.

Step 2: Synthesis of this compound (N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide)

This procedure outlines a general method for the reduction of an aromatic nitro group. The choice of reducing agent can be critical to avoid side reactions. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

Materials:

-

Flutamide (from Step 1)

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Standard glassware for organic synthesis

Procedure using Iron in Acidic Medium:

-

In a round-bottom flask, suspend Flutamide (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux.

-

Slowly add concentrated HCl (catalytic amount) to the refluxing mixture.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a NaOH solution until basic (pH > 8).

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Metabolic Pathway of Flutamide to this compound

This compound is a metabolite of Flutamide, formed in the body through metabolic processes. The primary transformation is the reduction of the nitro group of Flutamide to an amino group.

Caption: Metabolic reduction of Flutamide to its metabolite, this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and a plausible, robust synthetic route for its preparation. While detailed experimental and spectroscopic data for this compound are not widely published, the proposed synthesis is based on well-established and reliable chemical reactions. This information should serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development. Further experimental work is warranted to fully characterize the physicochemical and spectroscopic properties of this compound.

References

Flu-6 acetoxymethyl (AM) ester properties

An In-depth Technical Guide to Fluo-series Acetoxymethyl (AM) Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent calcium indicators are indispensable tools for real-time measurement of intracellular calcium (Ca²⁺) dynamics, a critical aspect of numerous signaling pathways. The Fluo-series of indicators are single-wavelength dyes that exhibit a substantial increase in fluorescence intensity upon binding to Ca²⁺. Fluo-4, a prominent member of this series, is an analogue of Fluo-3 where two chlorine substituents are replaced by fluorines.[1][2] This modification results in increased fluorescence excitation at the 488 nm argon-ion laser line, leading to a significantly brighter signal.[2][3]

Like other members of its class, Fluo-4 is made cell-permeable by masking its carboxyl groups as acetoxymethyl (AM) esters.[4][5] The resulting Fluo-4 AM is a lipophilic molecule that can passively diffuse across the cell membrane.[5] Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, regenerating the active, Ca²⁺-sensitive Fluo-4 dye.[1][2] This active form is a polar molecule that is well-retained within the cytoplasm, allowing for the specific measurement of intracellular Ca²⁺ fluctuations.

Core Properties and Specifications

The utility of Fluo-4 AM is defined by its chemical and spectral properties. The acetoxymethyl ester form is essentially non-fluorescent and does not bind calcium until it is hydrolyzed within the cell.[2][6] Upon binding to free Ca²⁺, the fluorescence intensity of the active Fluo-4 dye increases by over 100-fold.[2][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the active, hydrolyzed form of Fluo-4.

| Property | Value | Source(s) |

| Dissociation Constant (Kd) | ~345 nM | [8][9] |

| Excitation Wavelength (λex) | ~494 nm | [1][2][9] |

| Emission Wavelength (λem) | ~516 nm | [1][2] |

| Optimal Laser Line | 488 nm Argon-ion | [2][3] |

| Fluorescence Enhancement | >100-fold upon Ca²⁺ binding | [2][3][7] |

| Molecular Weight | 1096.95 g/mol | [2][9] |

| Formulation | Acetoxymethyl (AM) Ester | [1][2] |

| Solubility | Soluble in anhydrous DMSO | [3][5] |

| Storage Conditions | Store at -20°C, protect from light | [1][2][5] |

Mechanism of Action and Experimental Workflow

The successful use of Fluo-4 AM relies on a two-stage process: passive loading and enzymatic activation, followed by calcium-dependent fluorescence.

Signaling Pathway: Intracellular Activation

The diagram below illustrates the mechanism by which Fluo-4 AM becomes an active intracellular Ca²⁺ sensor.

Experimental Workflow

A typical experiment involves preparing the cells, loading the dye, allowing for de-esterification, and then measuring the fluorescence change upon stimulation.

Detailed Experimental Protocols

This section provides a generalized protocol for loading cells with Fluo-4 AM. Optimal conditions, such as dye concentration and incubation times, should be determined empirically for each cell type and experimental setup.

Reagent Preparation

-

Fluo-4 AM Stock Solution (1-5 mM):

-

Allow the vial of Fluo-4 AM to equilibrate to room temperature before opening.

-

Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][10] For example, add 44 µL of DMSO to a 50 µg vial to get a ~1 mM solution.[10]

-

Vortex thoroughly to dissolve.

-

The stock solution can be stored at -20°C for up to one week, protected from light and moisture.[3][10] For longer-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1]

-

-

Pluronic™ F-127 Stock Solution (20% w/v in DMSO):

-

Pluronic™ F-127 is a non-ionic detergent that aids in the dispersion of the hydrophobic AM ester in aqueous loading buffers.[3] While optional, its use is highly recommended.

-

-

Probenecid Stock Solution (100-250 mM):

Cell Loading Protocol

-

Prepare Loading Buffer (Final concentration: 1-5 µM Fluo-4 AM):

-

Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4).[1][11]

-

To improve dye solubility, you may first mix the required volume of Fluo-4 AM DMSO stock solution with an equal volume of 20% Pluronic™ F-127 before diluting into the buffer.[3] The final concentration of Pluronic™ F-127 in the loading buffer should be approximately 0.02-0.04%.[12]

-

Dilute the Fluo-4 AM/Pluronic mixture into the physiological buffer to achieve the desired final concentration (typically 1-5 µM).[1]

-

If using, add Probenecid to the loading buffer for a final concentration of 1-2.5 mM.[11]

-

Vortex the final loading buffer thoroughly. Use this solution as soon as possible after preparation.[11]

-

-

Loading Procedure:

-

Culture cells on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plate) or glass coverslips.

-

Remove the cell culture medium.[1][11] It is advisable to wash the cells once with the physiological buffer to remove any residual serum, which contains esterases that can prematurely cleave the AM ester.[1]

-

Add the prepared loading buffer to the cells.

-

Incubate the cells for 15-60 minutes at a controlled temperature (typically 20-37°C).[1][3] Incubation should occur in the dark to protect the probe from photobleaching. Note: Lowering the incubation temperature can sometimes reduce the compartmentalization of the dye into organelles.[3]

-

-

Wash and De-esterification:

-

After the loading incubation, remove the loading buffer and wash the cells two to three times with fresh, indicator-free buffer to remove any dye that is non-specifically associated with the cell surface.[1] If Probenecid was used during loading, it should also be included in this wash/incubation buffer.

-

Add fresh buffer and incubate the cells for an additional 30 minutes at the desired experimental temperature.[1] This step ensures that intracellular esterases have sufficient time to completely hydrolyze the AM esters, fully activating the indicator.

-

-

Fluorescence Measurement:

-

You are now ready to perform the experiment.

-

Measure fluorescence using an appropriate instrument (e.g., fluorescence microscope, confocal microscope, flow cytometer, or microplate reader) with filter sets appropriate for FITC/GFP (Excitation: ~490 nm, Emission: ~515-525 nm).[11][12]

-

Record a baseline fluorescence reading before adding your experimental stimulant (e.g., agonist, ionophore) and continue recording to measure the resulting change in intracellular Ca²⁺.

-

References

- 1. apexbt.com [apexbt.com]

- 2. biotium.com [biotium.com]

- 3. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 4. Fluo-3 | AAT Bioquest [aatbio.com]

- 5. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]

- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]

- 9. bio-techne.com [bio-techne.com]

- 10. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. hellobio.com [hellobio.com]

- 12. docs.aatbio.com [docs.aatbio.com]

Intracellular Localization of Fluo-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intracellular localization of the Fluo-6 calcium indicator. It covers the fundamental principles of Fluo-6 loading and distribution within the cell, outlines detailed experimental protocols for its use and analysis, and discusses the implications of its subcellular localization in the context of calcium signaling pathways.

Introduction to Fluo-6 and its Intracellular Behavior

Fluo-6 is a high-performance, visible light-excitable fluorescent indicator for intracellular calcium ([Ca²⁺]i). Like other members of the Fluo family, it exhibits a large fluorescence intensity increase upon binding to Ca²⁺. Understanding its distribution within the cell is critical for the accurate interpretation of cellular calcium signaling events.

Fluo-6 is typically introduced into cells in its acetoxymethyl (AM) ester form, Fluo-6 AM. The AM ester renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fluo-6 in the cytoplasm. However, this process is not always confined to the cytosol, and Fluo-6 can accumulate in various organelles, a phenomenon known as compartmentalization . This can be a source of artifacts in Ca²⁺ measurements if not properly accounted for.

The primary locations for Fluo-6 localization and potential sequestration include:

-

Cytosol: The intended primary location for measuring global cytoplasmic Ca²⁺ changes.

-

Mitochondria: Due to their negative membrane potential, mitochondria can accumulate cationic dyes.

-

Endoplasmic Reticulum (ER): As a major intracellular Ca²⁺ store, the ER is a critical site for Ca²⁺ signaling.

-

Lysosomes: These acidic organelles can also sequester fluorescent dyes.

-

Nucleus: While the nuclear envelope is porous to small molecules, differences in the nuclear and cytosolic environments can affect indicator properties.

Quantitative Data Presentation

The following tables summarize key quantitative properties of Fluo-6 and related calcium indicators. It is important to note that some properties, such as the dissociation constant (Kd), can be influenced by the intracellular environment (e.g., pH, protein concentration).

Table 1: Spectroscopic and Chemical Properties of Fluo-6 and Related Indicators

| Property | Fluo-6 | Fluo-4 |

| Excitation Maximum (Ca²⁺-bound) | ~494 nm | ~494 nm |

| Emission Maximum (Ca²⁺-bound) | ~516 nm | ~516 nm |

| Dissociation Constant (Kd) for Ca²⁺ | ~340 nM | ~345 nM[1][2] |

| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold | >100-fold |

| Quantum Yield (Ca²⁺-bound) | High (similar to Fluo-4) | High (similar to Fluorescein)[3] |

| Fluorescence Lifetime (Ca²⁺-bound) | ~4 ns | ~4.1 ns[4] |

Table 2: Organelle-Specific Fluorescent Probes for Colocalization Studies

| Organelle | Probe | Excitation (nm) | Emission (nm) |

| Mitochondria | MitoTracker™ Red CMXRos | ~579 | ~599 |

| Endoplasmic Reticulum | ER-Tracker™ Red | ~587 | ~615 |

| Lysosomes | LysoTracker™ Red DND-99 | ~577 | ~590 |

| Nucleus | Hoechst 33342 | ~350 | ~461 |

Experimental Protocols

Fluo-6 AM Loading Protocol

This protocol provides a general guideline for loading Fluo-6 AM into adherent cells. Optimization of dye concentration, loading time, and temperature is recommended for each cell type and experimental condition.[5][6][7][8]

Materials:

-

Fluo-6 AM (e.g., from a 1 mM stock in anhydrous DMSO)

-

Pluronic® F-127 (e.g., a 20% w/v stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye extrusion; prepare a stock solution, e.g., 250 mM in 1 M NaOH)

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

-

Loading Solution Preparation:

-

For a final Fluo-6 AM concentration of 2-5 µM, dilute the 1 mM stock solution in HBSS.

-

To aid in dye dispersal, pre-mix the Fluo-6 AM stock solution with an equal volume of 20% Pluronic® F-127 before adding to the HBSS. The final Pluronic® F-127 concentration should be around 0.02-0.04%.

-

If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-6 AM loading solution to the cells.

-

Incubate for 15-60 minutes at 20-37°C. Lowering the temperature can sometimes reduce compartmentalization.[5]

-

-

De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with fresh HBSS (containing probenecid if used previously).

-

Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-6 AM by intracellular esterases.

-

-

Imaging: The cells are now ready for fluorescence imaging.

Colocalization Analysis of Fluo-6 with Organelle Markers

This protocol describes how to co-label cells with Fluo-6 and an organelle-specific fluorescent probe to determine the subcellular distribution of the calcium indicator.[9][10]

Materials:

-

Cells loaded with Fluo-6 (from Protocol 3.1)

-

Organelle-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos, ER-Tracker™ Red, or LysoTracker™ Red DND-99)

-

Hoechst 33342 for nuclear staining (optional)

-

Fluorescence microscope with appropriate filter sets for Fluo-6 and the chosen organelle tracker.

Procedure:

-

Fluo-6 Loading: Load cells with Fluo-6 AM as described in Protocol 3.1.

-

Organelle Staining: During the final 15-30 minutes of the Fluo-6 de-esterification step, add the organelle-specific probe to the HBSS at the manufacturer's recommended concentration.

-

Nuclear Staining (Optional): In the final 5-10 minutes of incubation, add Hoechst 33342 to the medium.

-

Washing: Wash the cells 2-3 times with fresh HBSS to remove any unbound dyes.

-

Imaging:

-

Acquire images in separate channels for Fluo-6 and the organelle marker.

-

Ensure that there is minimal spectral bleed-through between the channels.

-

Acquire a z-stack of images to assess colocalization in three dimensions.

-

-

Quantitative Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or other specialized software) to quantify the degree of colocalization.

-

Commonly used metrics include the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). A PCC value close to 1 indicates a strong positive correlation between the spatial distributions of the two signals.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting and Considerations

-

Compartmentalization: If significant organelle sequestration is observed, try reducing the Fluo-6 AM concentration, lowering the loading temperature, and decreasing the incubation time.

-

Incomplete Hydrolysis: Ensure sufficient de-esterification time to allow for complete cleavage of the AM esters. Incomplete hydrolysis can lead to a high background signal and dye leakage.

-

Phototoxicity and Photobleaching: Minimize light exposure to the cells to reduce phototoxicity and photobleaching of the fluorescent indicators. Use the lowest possible excitation light intensity and the shortest exposure times that provide a good signal-to-noise ratio.

-

Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect dye loading and cellular function.

-

Comparison with other indicators: While Fluo-6 offers high fluorescence intensity, in some cases, ratiometric indicators like Fura-2 may be more suitable for quantitative Ca²⁺ measurements as they are less sensitive to variations in dye concentration and cell thickness.

Conclusion

The intracellular localization of Fluo-6 is a critical factor to consider for accurate and reliable measurements of cellular calcium dynamics. While primarily a cytosolic indicator, its propensity to accumulate in organelles necessitates careful experimental design and validation. By employing colocalization studies with organelle-specific markers and quantitative image analysis, researchers can account for the subcellular distribution of Fluo-6 and gain a more precise understanding of the complex spatiotemporal patterns of calcium signaling within the cell.

References

- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 6. hellobio.com [hellobio.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]

- 9. A practical calibration procedure for fluorescence colocalization at the single organelle level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Fluo Calcium Indicators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of the Fluo series of fluorescent calcium indicators, with a focus on Fluo-4 and Fluo-8, due to the limited availability of specific data for "Flu-6". The principles and methodologies described herein are broadly applicable to the characterization of fluorescent probes in drug discovery and fundamental research.

Core Photophysical Parameters

The utility of a fluorescent indicator is largely defined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The extinction coefficient quantifies the efficiency of light absorption at a specific wavelength, while the quantum yield describes the efficiency of converting absorbed photons into emitted fluorescent photons.[1][2] The product of these two values is a measure of the fluorophore's overall brightness.[1]

Quantitative Data for Fluo Indicators

The following table summarizes the available quantitative data for Fluo-4 and Fluo-8, which are widely used calcium indicators.

| Indicator | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) |

| Fluo-4 | ~70,000 (at 494 nm) | Not explicitly stated, but is an improvement on Fluo-3 (Φ = 0.18) | ~345 nM | 494 | 516 |

| Fluo-8® | 23,430 | Not explicitly stated | 389 nM | 495 | 516 |

Note: The extinction coefficient for Fluo-4 is an approximate value as different sources may report slightly different numbers. The quantum yield for Fluo dyes is often compared to that of Fluo-3. Fluo-4 is noted to have a significantly greater fluorescence emission intensity than Fluo-3.[3] Fluo-8® is reported to be twice as bright as Fluo-4 AM.[4]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the reliable application of fluorescent probes.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5]

Protocol:

-

Preparation of a Stock Solution: A concentrated stock solution of the fluorescent dye is prepared in a suitable solvent (e.g., DMSO). The exact concentration must be known with high accuracy.

-

Serial Dilutions: A series of dilutions are made from the stock solution in the desired experimental buffer (e.g., PBS).

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the dye's maximum absorption wavelength using a spectrophotometer.[5] A blank containing only the buffer should be used to zero the instrument.

-

Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the extinction coefficient, b is the path length in cm, and c is the concentration in M), the slope of the resulting linear fit will be equal to the molar extinction coefficient multiplied by the path length (typically 1 cm).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is often determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield.[6][7]

Protocol:

-

Selection of a Standard: A quantum yield standard with a well-characterized quantum yield and with absorption and emission spectra that are reasonably close to the sample should be chosen. For green-emitting dyes like the Fluo series, fluorescein (B123965) in 0.1 M NaOH (Φ = 0.95) is a common standard.

-

Preparation of Solutions: A series of solutions of both the sample and the standard are prepared with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.[6]

-

Measurement of Absorption and Emission Spectra: The absorption spectra of all solutions are recorded to determine the absorbance at the excitation wavelength. Subsequently, the fluorescence emission spectra are recorded for all solutions using the same excitation wavelength and instrument settings.[6]

-

Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:[7]

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield.

-

Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

n is the refractive index of the solvent used for the sample and standard.

-

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for determining molar extinction coefficient and quantum yield.

Calcium Signaling Pathway in Neurons

Fluo dyes are instrumental in visualizing changes in intracellular calcium, which is a critical second messenger in numerous signaling pathways, including neuronal activation.[8][9][10]

Caption: Simplified neuronal calcium signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum yield - Wikipedia [en.wikipedia.org]

- 3. Buy Fluo-4 (EVT-1594859) [evitachem.com]

- 4. Fluo-8®, AM | AAT Bioquest [aatbio.com]

- 5. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. agilent.com [agilent.com]

- 8. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 10. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Fluo-6: A Comprehensive Technical Guide to a Single-Wavelength Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Fluo-6, a high-performance fluorescent indicator for intracellular calcium. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of Fluo-6's characteristics, including its classification as a single-wavelength indicator, and to offer detailed protocols for its use in experimental settings.

Core Principles: Fluo-6 as a Single-Wavelength Calcium Indicator

Fluo-6 is a visible light-excitable, green fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[1] Crucially, this change in fluorescence is not accompanied by a discernible shift in its excitation or emission spectra.[1] This property firmly categorizes Fluo-6 as a single-wavelength indicator .

This is in contrast to ratiometric indicators, such as Fura-2 and Indo-1, which undergo a spectral shift in either their excitation or emission wavelengths upon Ca²⁺ binding.[1] While ratiometric measurements offer the advantage of correcting for variations in dye concentration, cell thickness, and illumination intensity, single-wavelength indicators like Fluo-6 are highly valued for their large dynamic range and compatibility with standard fluorescence microscopy and high-throughput screening platforms.

The mechanism of fluorescence enhancement in Fluo dyes involves a photo-induced electron transfer (PeT) process. In the low-calcium state, the fluorescence of the fluorophore is quenched. The binding of a calcium ion inhibits this quenching, leading to a dramatic increase in fluorescence intensity.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fluo-6 and its close analog, Fluo-4. Due to the limited availability of specific photophysical data for Fluo-6, the properties of Fluo-4 are provided as a close reference. The spectral and calcium-binding characteristics of the Fluo series of dyes are generally very similar.

Table 1: Spectral and Photophysical Properties

| Property | Fluo-6 (Comparable to Fluo-4) | Fluo-4 |

| Excitation Maximum (Ca²⁺-bound) | ~494 nm | 494 nm |

| Emission Maximum (Ca²⁺-bound) | ~516 nm | 516 nm |

| Quantum Yield (Ca²⁺-bound) | Not explicitly reported; stated to be high | ~0.14 |

| Molar Extinction Coefficient (Ca²⁺-bound) | Not explicitly reported | ~88,000 cm⁻¹M⁻¹ |

| Reference | [2] | [3] |

Table 2: Calcium Binding and Performance Characteristics

| Property | Fluo-6 | Fluo-4 | Fluo-8 |

| Dissociation Constant (Kd) for Ca²⁺ | Not explicitly reported; similar to Fluo-4 | ~345 nM | ~389 nM |

| Fluorescence Intensity Increase | >100-fold | >100-fold | ~200-fold |

| Reference | [2] | [3][4] | [4] |

Experimental Protocols

Cell Loading with Fluo-6 AM

The most common method for introducing Fluo-6 into live cells is through its acetoxymethyl (AM) ester form. The lipophilic AM groups facilitate passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fluo-6 in the cytoplasm.

Materials:

-

Fluo-6, AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye extrusion)

Protocol:

-

Prepare a 1-5 mM stock solution of Fluo-6, AM in anhydrous DMSO. Store this stock solution desiccated and protected from light at -20°C.

-

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar AM ester in the aqueous loading buffer.

-

Prepare the loading buffer. For a final Fluo-6, AM concentration of 1-5 µM, dilute the Fluo-6, AM stock solution into HBSS. To facilitate solubilization, first mix the required volume of the Fluo-6, AM stock with an equal volume of the 20% Pluronic® F-127 stock before adding to the HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

-

(Optional) To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

Replace the cell culture medium with the Fluo-6, AM loading buffer.

-

Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for different cell types.

-

Wash the cells with fresh HBSS or physiological buffer to remove extracellular Fluo-6, AM.

-

Allow the cells to de-esterify the Fluo-6, AM for at least 30 minutes at room temperature in the dark before imaging. This step is crucial for the dye to become fluorescent and calcium-sensitive.

Calcium Imaging with Fluorescence Microscopy

Experimental Workflow:

References

The Dissociation Constant (Kd) of Fluo-6 for Calcium: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constant (Kd) for the Fluo series of calcium indicators, with a focus on Fluo-6 and its close analog, Fluo-4. It details the experimental protocols for determining the Kd both in vitro and in situ and illustrates a key signaling pathway where these indicators are instrumental.

Understanding the Dissociation Constant (Kd) of Fluo Calcium Indicators

The dissociation constant (Kd) is a critical parameter that defines the affinity of a fluorescent indicator for its target ion, in this case, calcium (Ca²⁺). It represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. A lower Kd value signifies a higher affinity for calcium. The choice of a calcium indicator with an appropriate Kd is crucial for accurately measuring physiological calcium concentrations, which can range from approximately 100 nM at rest to the low micromolar range during signaling events.

While a specific dissociation constant for "Fluo-6" is not consistently reported in readily available literature, its close structural and functional analog, Fluo-4 , has a well-established Kd for Ca²⁺.

Quantitative Data for Fluo Series Calcium Indicators

The following table summarizes the dissociation constants for several members of the Fluo family of calcium indicators. These values were typically determined at 22°C in a buffer containing 100 mM KCl and 10 mM MOPS at pH 7.2.[1] It is important to note that the Kd can be influenced by factors such as temperature, pH, ionic strength, and the presence of other ions.[2]

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Notes |

| Fluo-4 | ~345 nM [1][2] | A widely used green fluorescent indicator with a large dynamic range. |

| Fluo-3 | ~325 nM[1] | An earlier analog of Fluo-4. |

| Fluo-5F | ~2.3 µM[1][3] | Lower affinity, suitable for measuring higher Ca²⁺ concentrations. |

| Fluo-5N | ~90 µM[1][3] | Very low affinity, for measuring Ca²⁺ in high concentration environments like the endoplasmic reticulum. |

| Fluo-4FF | ~9.7 µM[1][3] | Low affinity indicator. |

Experimental Protocols for Determining the Dissociation Constant (Kd)

Accurate determination of the Kd is essential for the quantitative analysis of intracellular calcium concentrations. Two primary methods are employed: in vitro calibration using buffered calcium solutions and in situ calibration within the cellular environment.

In Vitro Kd Determination

This method involves measuring the fluorescence of the indicator in a series of calibration buffers with precisely known free Ca²⁺ concentrations.

Materials:

-

Fluo-6 (or other Fluo indicator) salt form

-

Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

High-calcium buffer (e.g., 10 mM CaEGTA in the same buffer)

-

EGTA (a calcium chelator)

-

Spectrofluorometer or fluorescence microscope

Procedure:

-

Prepare a series of calcium calibration buffers: Create a range of solutions with known free Ca²⁺ concentrations by mixing the calcium-free and high-calcium buffers in different ratios.[4][5][6] The free calcium concentration in each buffer can be calculated using software that accounts for the binding properties of EGTA at the specific experimental conditions (pH, temperature, ionic strength).

-

Prepare the indicator solution: Dissolve the salt form of the Fluo indicator in the calcium-free buffer to create a stock solution. Add a small, constant amount of this stock solution to each of the calcium calibration buffers.

-

Measure fluorescence: Using a spectrofluorometer or a fluorescence microscope, measure the fluorescence intensity (F) of the indicator in each of the calibration buffers.

-

Determine Fmin and Fmax:

-

Calculate the Kd: The dissociation constant can be determined by fitting the fluorescence intensity data to the following equation:

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] [7]

A plot of log[(F - Fmin) / (Fmax - F)] against log[Ca²⁺] will yield a straight line where the x-intercept is equal to the log of the Kd.[6]

In Situ Kd Determination

The properties of fluorescent indicators can be altered within the complex intracellular environment. Therefore, in situ calibration is often necessary for more accurate quantitative measurements.[7] This method involves loading the cells with the cell-permeant (AM ester) form of the indicator and then permeabilizing the cell membrane to equilibrate intracellular and extracellular Ca²⁺.

Materials:

-

Fluo-6 AM (or other Fluo indicator AM ester)

-

Pluronic F-127 (to aid in dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Calcium ionophore (e.g., Ionomycin or A-23187)[7]

-

Calcium calibration buffers (as described for the in vitro method)

-

Fluorescence microscope

Procedure:

-

Cell Loading:

-

Prepare a loading solution containing the Fluo indicator AM ester and Pluronic F-127 in a physiological buffer.

-

Incubate the cells with the loading solution to allow the dye to enter the cells.

-

Wash the cells to remove excess extracellular dye. Intracellular esterases will cleave the AM ester group, trapping the active indicator inside the cells.

-

-

Cell Permeabilization: Expose the dye-loaded cells to a series of calcium calibration buffers, each containing a calcium ionophore.[7] The ionophore will create pores in the cell membrane, allowing the intracellular Ca²⁺ concentration to equilibrate with the known extracellular concentration.

-

Fluorescence Measurements: Using a fluorescence microscope, measure the intracellular fluorescence intensity (F) for each calibration buffer.

-

Determine Fmin and Fmax:

-

Fmin: Expose the cells to a calcium-free buffer containing the ionophore and a high concentration of EGTA.

-

Fmax: Expose the cells to a buffer with a saturating calcium concentration and the ionophore.

-

-

Calculate the Kd: Use the same equation as for the in vitro determination to calculate the in situ Kd.

Application in Signaling Pathways: Gq-Coupled GPCR Signaling

Fluo indicators are extensively used to study intracellular calcium signaling in response to a wide variety of stimuli. A prominent example is the signaling cascade initiated by the activation of Gq-coupled G-protein coupled receptors (GPCRs).[8][9][10]

This pathway is initiated when a ligand binds to a Gq-coupled GPCR on the cell surface. This activates the Gq protein, which in turn activates the enzyme Phospholipase C (PLC).[10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which is a major intracellular calcium store.[8] This binding opens the IP₃ receptor channels, leading to a rapid release of Ca²⁺ from the ER into the cytoplasm.[8] The resulting increase in cytosolic Ca²⁺ concentration can be detected by fluorescent indicators like Fluo-6.

References

- 1. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Advantages of Fluo-Series Calcium Indicators for Cellular Imaging: A Technical Guide

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a myriad of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentration is therefore crucial for researchers in various fields, from basic cell biology to drug discovery. Fluorescent calcium indicators have emerged as indispensable tools for these investigations. This technical guide focuses on the advantages of the Fluo-series of green fluorescent calcium indicators, with a particular emphasis on Fluo-4 and its successor, Fluo-8, for cellular imaging applications.

Core Advantages of Fluo-Series Indicators

The Fluo-series of indicators are based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator, which exhibits a high selectivity for Ca²⁺. Their popularity stems from a combination of favorable properties:

-

High Fluorescence Enhancement: Upon binding to Ca²⁺, Fluo-dyes exhibit a dramatic increase in fluorescence intensity, often over 100-fold, providing a high signal-to-background ratio.[1][2] This large dynamic range is critical for detecting small and transient changes in intracellular calcium levels.

-

Visible Light Excitation: Fluo indicators are excited by visible light, typically around 490 nm, which is compatible with standard argon-ion lasers and FITC/GFP filter sets commonly found on fluorescence microscopes.[2][3] This avoids the phototoxicity and autofluorescence issues often associated with UV-excitable probes.

-

High Quantum Yield: The fluorine substitutions in Fluo-4 and subsequent variants lead to a higher quantum yield compared to their predecessor, Fluo-3, resulting in brighter signals.[2][4]

-

AM Ester Form for Easy Loading: The acetoxymethyl (AM) ester forms of these dyes are membrane-permeant, allowing for straightforward and non-invasive loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[1][5]

Quantitative Comparison of Fluo-Series and Other Green Fluorescent Calcium Indicators